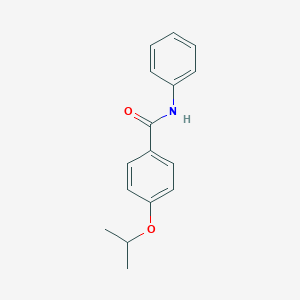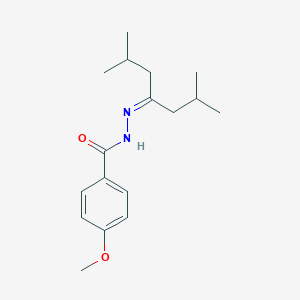![molecular formula C27H18F3N5O4 B403164 7-methyl-N-[3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403164.png)
7-methyl-N-[3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methyl-N-[3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with a molecular formula of C27H18F3N5O4 and a molecular weight of 533.5 g/mol
Vorbereitungsmethoden
The synthesis of 7-methyl-N-[3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide involves multiple steps, including nitration, bromination, and coupling reactions. One common synthetic route includes the following steps :
Nitration: Introduction of the nitro group to the aromatic ring.
Bromination: Addition of a bromine atom to the aromatic ring.
Coupling Reaction: Formation of the pyrazolo[1,5-a]pyrimidine core through a coupling reaction with appropriate reagents.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Analyse Chemischer Reaktionen
7-methyl-N-[3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The trifluoromethyl group can participate in substitution reactions, often using radical intermediates.
Coupling Reactions: The compound can undergo Suzuki–Miyaura coupling reactions with boron reagents to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and reducing agents like hydrogen gas or metal hydrides. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structure, featuring a trifluoromethyl group, makes it a valuable candidate for drug development and pharmaceutical research . The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug molecules, making this compound a potential lead for new therapeutic agents .
In addition to its pharmaceutical applications, this compound is also used in materials science and agrochemicals, where its unique chemical properties can be leveraged for various industrial applications .
Wirkmechanismus
The mechanism of action of 7-methyl-N-[3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s biological activity by enhancing its binding affinity to target proteins . The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other trifluoromethyl-containing pyrazolo[1,5-a]pyrimidines and phenoxy-substituted aromatic compounds. Some examples are:
Ubrogepant: A calcitonin gene-related peptide (CGRP) receptor antagonist used for migraine treatment.
Berotralstat: A drug used for the treatment of hereditary angioedema, featuring a trifluoromethyl group.
Compared to these compounds, 7-methyl-N-[3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C27H18F3N5O4 |
|---|---|
Molekulargewicht |
533.5g/mol |
IUPAC-Name |
7-methyl-N-[3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C27H18F3N5O4/c1-16-10-23(17-6-3-2-4-7-17)32-25-15-24(33-34(16)25)26(36)31-19-12-20(35(37)38)14-22(13-19)39-21-9-5-8-18(11-21)27(28,29)30/h2-15H,1H3,(H,31,36) |
InChI-Schlüssel |
SUENKQAPRFUFTP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=CC(=NN12)C(=O)NC3=CC(=CC(=C3)OC4=CC=CC(=C4)C(F)(F)F)[N+](=O)[O-])C5=CC=CC=C5 |
Kanonische SMILES |
CC1=CC(=NC2=CC(=NN12)C(=O)NC3=CC(=CC(=C3)OC4=CC=CC(=C4)C(F)(F)F)[N+](=O)[O-])C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![METHYL (2E)-2-[(2-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B403081.png)
![(Z)-2-(4-isopropylbenzylidene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one](/img/structure/B403082.png)
![methyl 2-(3-bromobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B403084.png)
![2-[(3-chlorophenyl)methylsulfanyl]-N-(propan-2-ylideneamino)acetamide](/img/structure/B403086.png)

![N-(3-chlorophenyl)-N-{2-[2-(4-methylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B403088.png)

![2-[(4-chlorobenzyl)sulfanyl]-N'-(3-ethoxy-4-propoxybenzylidene)acetohydrazide](/img/structure/B403090.png)
![2-[(4-chlorobenzyl)sulfanyl]-N'-(1,2-dihydro-5-acenaphthylenylmethylene)acetohydrazide](/img/structure/B403093.png)
![N'-(9-anthrylmethylene)-2-[(4-chlorobenzyl)sulfanyl]acetohydrazide](/img/structure/B403094.png)
![2-[(4-chlorobenzyl)sulfanyl]-N'-[1-(3,4-dimethoxyphenyl)propylidene]acetohydrazide](/img/structure/B403096.png)
![2-[(2-chlorobenzyl)sulfanyl]-N'-(1-methylpentylidene)acetohydrazide](/img/structure/B403098.png)
![2-[(2-bromobenzyl)sulfanyl]-N'-(4-butoxybenzylidene)acetohydrazide](/img/structure/B403099.png)
![2-[(2-chlorobenzyl)sulfanyl]-N'-(4-cyano-2,2-dimethylbutylidene)acetohydrazide](/img/structure/B403100.png)
